6-chloro-N-cyclopropylpyrazin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of CCPA involves the reaction of cyclopropylamine with 2,6-dichloropyrazine in the presence of a base such as potassium carbonate . The reaction was stirred and heated in an oil bath at 100°C for 15 hours . The mixture was then diluted with DCM and washed with H20. The organic layer was dried, filtered, and concentrated. The residue was purified with silica gel chromatography to give 6-chloro-N-cyclopropylpyrazin-2-amine .Molecular Structure Analysis
The molecular formula of CCPA is C7H8ClN3 . The molecular weight is 169.61 g/mol .Scientific Research Applications
Facile Synthesis of Structurally Diverse 5-Oxopiperazine-2-Carboxylates as Dipeptide Mimics and Templates
This research describes a Michael addition process involving methyl 2-chloro-2-cyclopropylidene-acetate, leading to 5-oxopiperazine-2-carboxylates, which are structurally diverse and have potential uses as dipeptide mimics and templates. This method showcases the potential of using 6-chloro-N-cyclopropylpyrazin-2-amine derivatives in synthesizing compounds with a wide range of substituents (Limbach et al., 2009).
Synthesis of 6-Methyl-Pyrazin-2-yl-Amines via Alkylation
This study developed a two-stage process for synthesizing 6-methylpyrazine-2-yl-amines, starting from commercially available materials. It involved synthesizing (6-chloro-pyrazin-2-yl)-acetic acid followed by amination, showing efficient access to desired pyrazines, highlighting another application of this compound related compounds (Colbon et al., 2008).
Synthesis of (Fluoromethyl)pyridylamines for Labeling with Fluorine-18
A method for preparing (fluoromethyl)pyridyl-substituted amines was described, involving fluoride ion displacement of mesylates of 6-chloro-α-hydroxy-2- and -3-picolines, followed by arylation. This sequence is useful for the preparation of aryl-substituted amine compounds labeled with fluorine-18, demonstrating another application of this compound in radiolabeling (Lee & Chi, 1999).
Anticancer Activities of Novel Mannich Bases Against Prostate Cancer Cells
This study synthesized novel compounds from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, a derivative of this compound, to enhance its biological activity. The resulting Mannich bases showed moderate cytotoxic activity against prostate cancer cell lines, indicating the potential of these compounds in anticancer research (Demirci & Demirbas, 2019).
Evaluation and Optimisation of the Reagent Addition Sequence During the Synthesis of Atrazine
In this research, the synthesis of atrazine, a significant herbicide, was optimized using calorimetric and analytical methods. The study provides insights into the efficient synthesis of herbicides, where derivatives of this compound could be used (Barton et al., 2003).
Nucleophilic Substitution Reactions of 2-Chloro-3-Cyanopyridines
This research demonstrated that the chlorine atom in 2-chloro-3-cyanopyridines can be replaced by various amines, including derivatives of this compound, to produce 2-aminopyridines, indicating their utility in chemical synthesis (Bomika et al., 1976).
Properties
IUPAC Name |
6-chloro-N-cyclopropylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-9-4-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAIEHCRGITGEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674309 | |
Record name | 6-Chloro-N-cyclopropylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-47-9 | |
Record name | 6-Chloro-N-cyclopropyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-cyclopropylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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